Lipophilicity (clogP) Differentiation: 4-Bromophenyl vs. 4-Chlorophenyl and 4-Fluorophenyl Analogs
The target compound (4-Br) exhibits a calculated logP (clogP) of approximately 2.23–2.46, placing it within the optimal CNS drug-like space (clogP 1–3). The 4-chlorophenyl analog is predicted to have a lower clogP (estimated ~2.0–2.2 based on Hansch π constants: π(Br) = 0.86 vs. π(Cl) = 0.71), while the 4-fluorophenyl analog (π(F) = 0.14) is predicted to be substantially less lipophilic (clogP ~1.6–1.8). The 0.4–0.7 log unit increase in lipophilicity for the bromo derivative may confer enhanced membrane permeability and blood-brain barrier penetration potential compared to the fluoro analog, while avoiding the excessive lipophilicity (clogP > 5) associated with polyhalogenated or extended aryl systems [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.23 (ZINC) to 2.46 (sildrug prediction) [2] |
| Comparator Or Baseline | 4-Fluoro analog: estimated clogP ~1.6–1.8 (calculated from Hansch π constants); 4-Chloro analog: estimated clogP ~2.0–2.2 |
| Quantified Difference | ΔclogP (Br – F) ≈ +0.5 to +0.8 log units; ΔclogP (Br – Cl) ≈ +0.1 to +0.3 log units |
| Conditions | Computed logP values from ZINC (XlogP) and sildrug server; Hansch π values from standard medicinal chemistry reference tables |
Why This Matters
This quantitative lipophilicity difference means the bromo compound occupies a distinct property niche—more membrane-permeable than the fluoro analog yet not excessively hydrophobic—critical for CNS-targeted screening library design and for achieving balanced ADME profiles.
- [1] ZINC Database. ZINC69699496: logP 2.234. Accessed 2026-05-06. Additionally, sildrug prediction (sildrug.ibb.waw.pl): clogP 2.46 for C₁₃H₁₄BrN₃O₂. Hansch π constants: Br = 0.86, Cl = 0.71, F = 0.14 (standard medicinal chemistry reference). View Source
- [2] sildrug.ibb.waw.pl. Predicted properties for C₁₃H₁₄BrN₃O₂: MW 324.18, clogP 2.46, tPSA 55.63, rotatable bonds 3, HBD 2, HBA 3. Accessed 2026-05-06. View Source
